4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl
Overview
Description
4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl is a stable free radical compound with the molecular formula C10H17N2OS. It is known for its unique chemical properties and applications in various scientific fields. The compound is characterized by the presence of an isothiocyanate group attached to a piperidine ring, which is further substituted with four methyl groups and an oxyl radical.
Preparation Methods
The synthesis of 4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl typically involves the reaction of 4-amino-2,2,6,6-tetramethylpiperidine with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate derivative. The general reaction scheme is as follows:
4-Amino-2,2,6,6-tetramethylpiperidine+Thiophosgene→this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or other derivatives.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl has a wide range of applications in scientific research:
Chemistry: It is used as a spin-labeling agent in electron spin resonance (ESR) spectroscopy to study molecular dynamics and interactions.
Biology: The compound is employed in the labeling of biomolecules, aiding in the investigation of protein structures and functions.
Medicine: Research explores its potential as a therapeutic agent due to its radical scavenging properties.
Industry: It finds applications in the development of organic radical batteries and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl involves its ability to act as a stable free radical. This property allows it to interact with other radicals and reactive species, thereby influencing various chemical and biological processes. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl can be compared with other similar compounds such as:
4-Hydroxy-2,2,6,6-tetramethylpiperidinooxyl (TEMPOL): Known for its antioxidant properties.
4-Amino-2,2,6,6-tetramethylpiperidinooxyl (TAMPO): Used in spin-labeling and ESR studies.
4-Acetamido-2,2,6,6-tetramethylpiperidinooxyl (TAMPO-Ac): Utilized in biochemical research.
The uniqueness of this compound lies in its isothiocyanate group, which imparts distinct reactivity and applications compared to its analogs .
Properties
InChI |
InChI=1S/C10H17N2OS/c1-9(2)5-8(11-7-14)6-10(3,4)12(9)13/h8H,5-6H2,1-4H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKENZAFIBRCMKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)N=C=S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189938 | |
Record name | 4-Isothiocyanato-2,2,6,6-tetramethylpiperidinooxyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36410-81-8 | |
Record name | 4-Isothiocyanato-2,2,6,6-tetramethylpiperidinooxyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036410818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isothiocyanato-2,2,6,6-tetramethylpiperidinooxyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Isothiocyanato-TEMPO help study protein interactions with cells?
A1: 4-Isothiocyanato-TEMPO is a useful tool for studying protein interactions with cells because of its ability to bind to proteins and act as a spin label for electron spin resonance (ESR) spectroscopy. One study used 4-Isothiocyanato-TEMPO to label bovine serum albumin (BSA) and investigate its interaction with isolated rat hepatocytes. [] The researchers observed changes in the ESR spectra, suggesting that BSA undergoes conformational changes upon interacting with the hepatocyte membrane. [] This finding contributes to the understanding of albumin-mediated hepatic transport. []
Q2: Can you describe the chemical reactivity of 4-Isothiocyanato-TEMPO and provide an example from the literature?
A2: 4-Isothiocyanato-TEMPO contains an isothiocyanate group (-N=C=S) which is highly reactive towards nucleophiles, particularly amines. This allows for the facile formation of thiourea derivatives. For instance, 4-Isothiocyanato-TEMPO reacts with various amines to yield novel thioureas bearing the nitroxyl moiety. [] These synthesized compounds were then investigated for their antifungal activities. [] This exemplifies the use of 4-Isothiocyanato-TEMPO as a building block for generating novel molecules with potential biological activities.
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